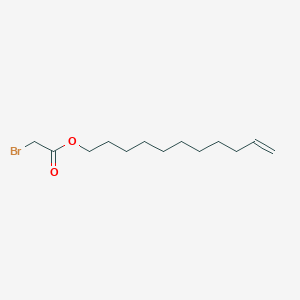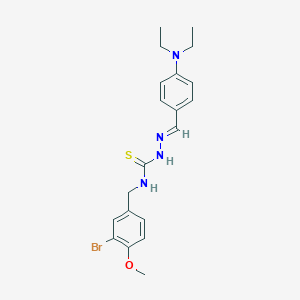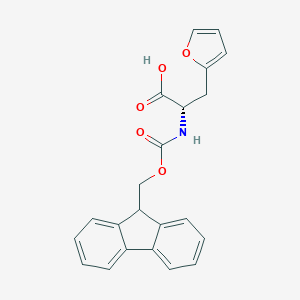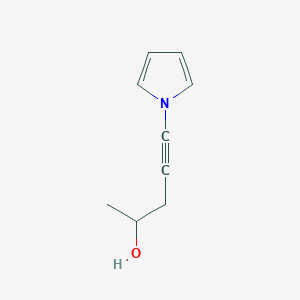
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol, also known as PPOH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOH is a derivative of arachidonic acid, a fatty acid that plays a crucial role in various physiological processes. In
科学的研究の応用
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
作用機序
The exact mechanism of action of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation.
Biochemical and Physiological Effects:
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are lipid compounds that play a role in inflammation. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. Additionally, 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in lab experiments is its relatively low cost and ease of synthesis. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized in large quantities using a simple method. However, one limitation of using 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol is its low solubility in water, which can make it difficult to use in certain experiments. 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol for cancer treatment. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol in animal models of inflammatory diseases. Additionally, the development of more efficient methods for synthesizing 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol could lead to its wider use in scientific research.
合成法
5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol can be synthesized through the reaction of arachidonic acid with propargyl alcohol in the presence of a catalyst. The reaction yields 5-(1H-Pyrrol-1-yl)pent-4-yn-2-ol as the main product. This method of synthesis is relatively simple and can be easily scaled up for larger quantities.
特性
CAS番号 |
175352-09-7 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
5-pyrrol-1-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C9H11NO/c1-9(11)5-4-8-10-6-2-3-7-10/h2-3,6-7,9,11H,5H2,1H3 |
InChIキー |
KRLUFARPOHZASA-UHFFFAOYSA-N |
SMILES |
CC(CC#CN1C=CC=C1)O |
正規SMILES |
CC(CC#CN1C=CC=C1)O |
同義語 |
4-Pentyn-2-ol, 5-(1H-pyrrol-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)




![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)
![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)

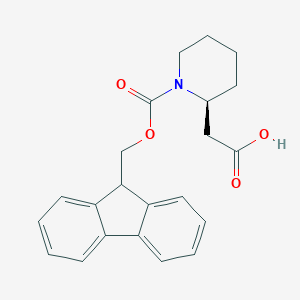
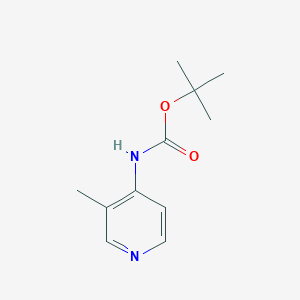
![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)
